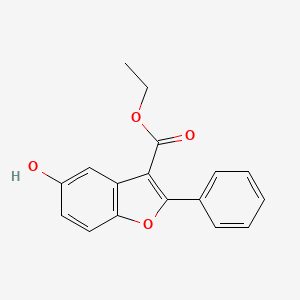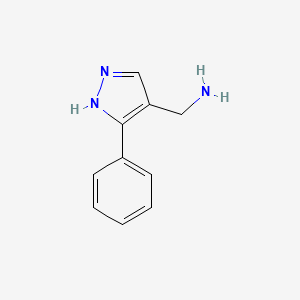
(3-苯基-1H-吡唑-4-YL)甲胺
描述
(3-Phenyl-1H-pyrazol-4-YL)methanamine is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Phenyl-1H-pyrazol-4-YL)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Phenyl-1H-pyrazol-4-YL)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
由“(3-苯基-1H-吡唑-4-YL)甲胺”合成的一系列化合物对革兰氏阳性细菌表现出良好的活性,例如金黄色葡萄球菌和枯草芽孢杆菌 . 然而,这些化合物对革兰氏阴性细菌无效 . 它们还表现出优异的抗真菌活性,对抗黑曲霉和黄曲霉 .
抗癌评估
源自“(3-苯基-1H-吡唑-4-YL)甲胺”的化合物已对其体外抗癌活性进行了评估 . 例如,化合物P-6对两种癌细胞系HCT 116和MCF-7表现出强效的细胞毒性 . 它还显示出对Aurora-A激酶的抑制作用,Aurora-A激酶是与Aurora激酶家族相关的蛋白质,被认为是治疗人类癌症的引人注目的抗癌靶点 .
Aurora-A激酶抑制剂
“(3-苯基-1H-吡唑-4-YL)甲胺”的衍生物已被研究为Aurora-A激酶抑制剂 . Aurora-A激酶与Aurora激酶家族相关,被认为是治疗人类癌症的引人注目的抗癌靶点 .
噻唑烷-2,4-二酮的合成
“(3-苯基-1H-吡唑-4-YL)甲胺”已被用于合成5-((3-芳基-1-苯基-1H-吡唑-4-基)亚甲基)噻唑烷-2,4-二酮 . 该合成是通过在哌啶存在下,将各种3-芳基-1-苯基-1H-吡唑-4-甲醛与噻唑烷-2,4-二酮在乙醇中进行Knoevenagel缩合反应实现的 .
新型吡唑衍生物的设计
“(3-苯基-1H-吡唑-4-YL)甲胺”已被用于设计新型吡唑衍生物 . 这些衍生物已对其体外抗癌活性和Aurora-A激酶抑制活性进行了评估 .
细胞毒活性
嵌入有给电子基团和吸电子基团的“(3-苯基-1H-吡唑-4-YL)甲胺”衍生物已显示出潜在的细胞毒活性 . 构效关系 (SAR) 研究表明,与标准品相比,这些衍生物表现出更大的潜在细胞毒活性,其IC50值分别为0.426 μM ± 0.455和0.608 μM ± 0.408 .
生化分析
Biochemical Properties
(3-Phenyl-1H-pyrazol-4-YL)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of amino acids . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their catalytic activity. Additionally, (3-Phenyl-1H-pyrazol-4-YL)methanamine can form complexes with proteins, affecting their structure and function.
Cellular Effects
The effects of (3-Phenyl-1H-pyrazol-4-YL)methanamine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, in certain cell lines, (3-Phenyl-1H-pyrazol-4-YL)methanamine can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered cellular responses. Furthermore, it can affect the expression of genes involved in cell growth, differentiation, and apoptosis, thereby impacting overall cell function.
Molecular Mechanism
At the molecular level, (3-Phenyl-1H-pyrazol-4-YL)methanamine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. Additionally, (3-Phenyl-1H-pyrazol-4-YL)methanamine can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the production of specific proteins.
Temporal Effects in Laboratory Settings
The temporal effects of (3-Phenyl-1H-pyrazol-4-YL)methanamine in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and potency . In vitro and in vivo studies have shown that (3-Phenyl-1H-pyrazol-4-YL)methanamine can have long-term effects on cellular function, including sustained changes in gene expression and metabolic activity. These effects are often dependent on the concentration and duration of exposure to the compound.
Dosage Effects in Animal Models
The effects of (3-Phenyl-1H-pyrazol-4-YL)methanamine vary with different dosages in animal models. Studies have shown that at lower doses, the compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function . At higher doses, (3-Phenyl-1H-pyrazol-4-YL)methanamine can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
(3-Phenyl-1H-pyrazol-4-YL)methanamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of various biomolecules . For example, it can influence the metabolic flux of amino acids and nucleotides, leading to changes in metabolite levels. These interactions are crucial for understanding the compound’s overall impact on cellular metabolism and function.
Transport and Distribution
The transport and distribution of (3-Phenyl-1H-pyrazol-4-YL)methanamine within cells and tissues are essential for its biological activity . The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, (3-Phenyl-1H-pyrazol-4-YL)methanamine can interact with binding proteins that influence its localization and accumulation. These interactions determine the compound’s availability and efficacy in different cellular compartments.
Subcellular Localization
The subcellular localization of (3-Phenyl-1H-pyrazol-4-YL)methanamine is critical for its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, (3-Phenyl-1H-pyrazol-4-YL)methanamine may accumulate in the cytoplasm, affecting cytosolic enzymes and signaling pathways.
属性
IUPAC Name |
(5-phenyl-1H-pyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-6-9-7-12-13-10(9)8-4-2-1-3-5-8/h1-5,7H,6,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYBRZWDGVSNPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349997 | |
| Record name | 1-(5-Phenyl-1H-pyrazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936940-58-8 | |
| Record name | 3-Phenyl-1H-pyrazole-4-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936940-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Phenyl-1H-pyrazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



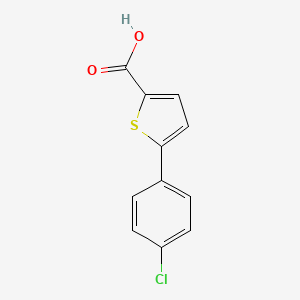
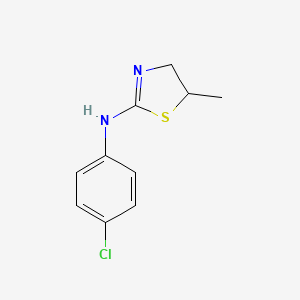
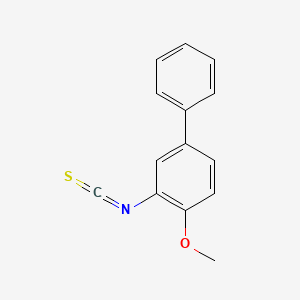
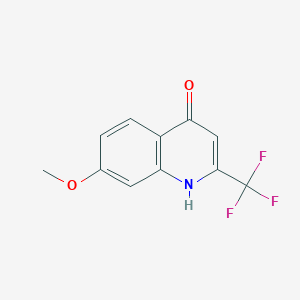
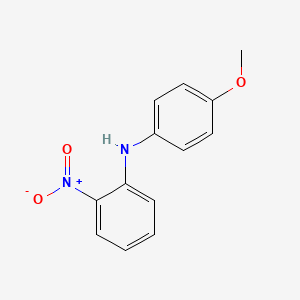
![4-[2-(4-Quinolinyl)vinyl]phenol](/img/structure/B1361211.png)

![5-[(2,5-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1361215.png)
![5-(3-Methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1361216.png)
